Enoxacin Sesquihydrate

Übersicht

Beschreibung

Synthesis Analysis

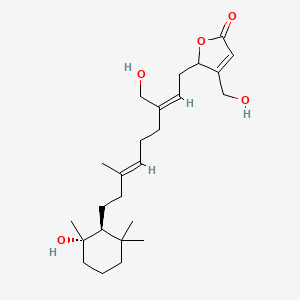

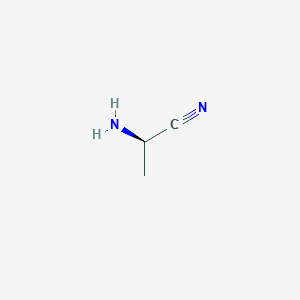

Enoxacin Sesquihydrate can be synthesized through various methods. An alternative synthesis method involves the construction of the 1,8-naphthyridine ring via Dieckmann-type cyclization starting from ethyl fluoroacetate, leading to ethyl 5-fluoronicotinate with a 2-ethoxycarbonylethylamino moiety at C-2 (Miyamoto, Egawa, & Matsumoto, 1987). Additionally, the synthesis of various enoxacin analogues via nucleophilic substitution of the 3-carboxylic acid moiety of the drug by aromatic amines has been reported (Arayne, Sultana, Haroon, Mesaik, & Asif, 2009).

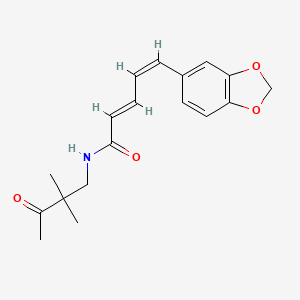

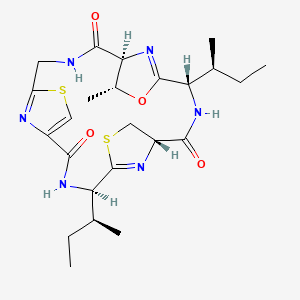

Molecular Structure Analysis

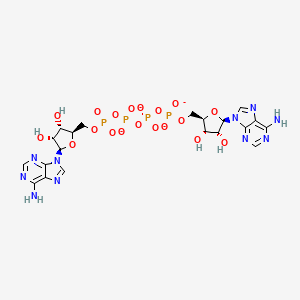

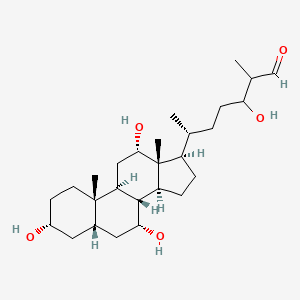

The molecular structure of Enoxacin Sesquihydrate is characterized by the presence of a 1,8-naphthyridine ring. Studies have analyzed its crystal structures, revealing how the compound crystallizes in different systems (Yu, Lai, Liu, & Xia, 2009).

Chemical Reactions and Properties

Enoxacin's chemical behavior is influenced by pH, affecting its absorption, emission properties, and photodegradation. The fluorescence quantum yield and photodegradation quantum yield of Enoxacin vary significantly with pH changes (Sortino, Guidi, Giuffrida, Monti, & Velardita, 1998). Its reactions with hydroxyl radicals and other photo-induced species also contribute to its photochemical behavior in aquatic environments (Lastre-Acosta et al., 2018).

Physical Properties Analysis

The thermal behavior of Enoxacin and its derivatives under inert conditions has been investigated. This includes an analysis of thermal degradation stages and the effect of hydrochloric acid in its hydrochloride form on its thermal behavior (Shi Jingyan et al., 2012).

Chemical Properties Analysis

Enoxacin's interaction with metals has been studied, revealing how it acts as a monoanionic bidentate ligand in forming complexes with transition metals. These complexes have been characterized for their antibacterial activity and ability to scavenge reactive oxygen species (Arayne, Sultana, Haroon, & Mesaik, 2009).

Wissenschaftliche Forschungsanwendungen

1. Antiparasitic Potential

Enoxacin Sesquihydrate exhibits significant inhibitory effects against Babesia and Theileria parasites. Its primary antibabesial effect results from the inhibition of DNA gyrase subunit A and DNA topoisomerase, making it a potential treatment for Babesiosis and Theileriosis, especially in mixed infections with bacterial diseases or in cases of animal sensitivity against diminazin toxicity (Omar et al., 2015).

2. Anticancer Activity

Enoxacin shows promising anticancer activity, distinct from other quinolones. It enhances RNA interference, promotes microRNA processing, and produces free radicals. Its proapoptotic, cell cycle arresting, and cytostatic effects, along with the inhibition of cancer invasiveness, suggest its potential as a safer, selective, and effective anticancer therapy (Jałbrzykowska et al., 2022).

3. Detection in Biological Fluids

Mn-doped ZnS quantum dots are explored for the room-temperature phosphorescence detection of Enoxacin in biological fluids. This novel method offers a sensitive, selective, and cost-effective approach for Enoxacin detection without interference from autofluorescence and scattering light, indicating its potential in monitoring Enoxacin in medical applications (He et al., 2008).

4. Antibacterial Analogue Synthesis

Enoxacin analogues have been synthesized for improved antibacterial properties against various Gram-positive and Gram-negative bacteria. These derivatives, formed via nucleophilic substitution, display enhanced antimicrobial profiles and modulate oxidative burst responses in phagocytes (Arayne et al., 2009).

5. Environmental Applications

Enoxacin's potential environmental impact is demonstrated through studies on its degradation in natural waters, including reactions with various reactive photo-induced species. Understanding its behavior in the aqueous phase and degradation mechanisms is crucial for assessing the environmental risk associated with its use (Lastre-Acosta et al., 2018).

6. Anti-Obesity Effects

Enoxacin mitigates obesity by inducing fat and muscle energy metabolism, independent of its antibiotic function. Its action on microRNA expression in adipose tissue and skeletal muscle promotes thermogenic signaling and oxidative metabolism, presenting a novel approach to combating obesity (Rocha et al., 2020).

7. Osteoclast Formation Inhibition

Enoxacin exhibits potent inhibitory effects on osteoclast formation and bone resorption. It acts by abrogating RANKL-induced JNK signaling, suggesting its potential in treating diseases caused by excessive osteoclast formation, such as osteolysis (Liu et al., 2014).

8. Antimicrobial Metal Complexes

Metal complexes of Enoxacin have been synthesized, displaying enhanced antibacterial activity and the ability to scavenge reactive oxygen species. These complexes, indicating potential in mediating anti-inflammatory responses, showcase the versatility of Enoxacin in various biomedical applications (Arayne et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

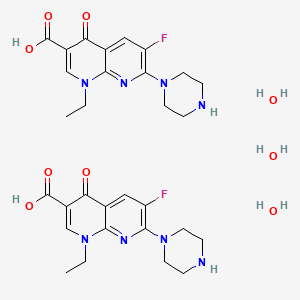

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNITGJCMPHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F2N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enoxacin Sesquihydrate | |

CAS RN |

84294-96-2 | |

| Record name | Enoxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENOXACIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)

![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)